Trifluoro(trifluoromethyl)silane
Description
Historical Milestones in the Development and Application of Trimethyl(trifluoromethyl)silane
The journey of Trimethyl(trifluoromethyl)silane, or TMSCF₃, began in 1984 when it was first synthesized by a team led by Ingo Ruppert at the University of Bonn, Germany. wikipedia.orgacs.org The initial preparation involved the reaction of bromotrifluoromethane (B1217167) with trimethylsilyl (B98337) chloride in the presence of a phosphorus-based reagent. acs.orgchemicalbook.com
While Ruppert's work introduced the compound, its widespread application and recognition in the synthetic community were largely driven by the subsequent research of G. K. Surya Prakash and George A. Olah at the University of Southern California. acs.orgsigmaaldrich.com In 1989, Prakash and Olah reported the fluoride-induced nucleophilic trifluoromethylation of carbonyl compounds using TMSCF₃. wikipedia.org This work demonstrated the reagent's practical utility and established it as a reliable source of the trifluoromethyl nucleophile. wikipedia.org Their efforts in optimizing its reactivity and expanding its scope led to the compound being widely referred to as the Ruppert-Prakash reagent. wordpress.comsigmaaldrich.com
Further key developments include a new synthesis method reported by Prakash and his colleagues in 1989 that avoided the use of ozone-depleting substances like bromotrifluoromethane, instead utilizing fluoroform (CHF₃) as the trifluoromethyl source. acs.orgrsc.org The continued exploration of its reactivity has made it one of the most important and frequently used reagents for introducing the trifluoromethyl group. wordpress.com
| Key Milestones | Year | Contribution | Primary Researchers |
| Initial Synthesis | 1984 | First reported synthesis of Trimethyl(trifluoromethyl)silane. wikipedia.orgwikipedia.org | Ingo Ruppert |
| First Application | 1989 | First use in nucleophilic trifluoromethylation of carbonyls. wikipedia.orgrsc.org | G. K. Surya Prakash, George A. Olah |
| Improved Synthesis | 1989 | Development of a synthesis route from fluoroform (CHF₃). acs.org | G. K. Surya Prakash, et al. |
Significance of Trifluoromethylation in Contemporary Organic Synthesis Research
The introduction of a trifluoromethyl (CF₃) group into an organic molecule can dramatically alter its physical, chemical, and biological properties. beilstein-journals.org The CF₃ group is highly electronegative and lipophilic, which can enhance a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability. beilstein-journals.org
Due to these beneficial effects, trifluoromethylation has become a critical strategy in the development of new pharmaceuticals and agrochemicals. wikipedia.org A significant number of modern drugs and agricultural products owe their efficacy to the presence of a trifluoromethyl group. wikipedia.org For instance, the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib (B62257) contain this crucial functional group. wikipedia.org The development of efficient methods for trifluoromethylation is, therefore, an area of intense research, aimed at creating novel compounds with improved properties for a wide range of applications, from medicine to materials science. wikipedia.orgbeilstein-journals.org
Foundational Role of Trimethyl(trifluoromethyl)silane as a Key Trifluoromethylating Agent
Trimethyl(trifluoromethyl)silane has established itself as a foundational reagent for nucleophilic trifluoromethylation. wikipedia.org It serves as a stable and convenient precursor to the highly reactive trifluoromethide anion ([CF₃]⁻), which is otherwise difficult to generate and handle. wikipedia.org
The reagent's activity is typically initiated by a catalytic amount of a nucleophilic activator, most commonly a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgsigmaaldrich.com The mechanism involves the attack of the fluoride ion on the silicon atom of TMSCF₃, which generates a transient, hypervalent silicon species. This intermediate then releases the trifluoromethide anion. wikipedia.org This highly nucleophilic anion readily attacks electrophilic substrates, such as aldehydes and ketones, to form a new carbon-CF₃ bond. wikipedia.orgsigmaaldrich.com The resulting alkoxide is then trapped by another molecule of TMSCF₃ or a related silyl (B83357) species, regenerating the active catalyst in a catalytic cycle. wikipedia.org
The Ruppert-Prakash reagent offers significant advantages over other trifluoromethylation methods. It is a stable, colorless liquid that is easier and safer to handle than gaseous trifluoromethyl sources or unstable organometallic reagents. wikipedia.orgacs.org Its versatility is demonstrated by its successful application in the trifluoromethylation of a vast range of substrates, including aldehydes, ketones, imines, and esters. wikipedia.orgsigmaaldrich.com This broad applicability and reliability have made Trimethyl(trifluoromethyl)silane an essential and widely used reagent in both academic research and industrial synthesis. sigmaaldrich.com
Structure
3D Structure
Properties
CAS No. |
335-06-8 |
|---|---|
Molecular Formula |
CF6Si |
Molecular Weight |
154.086 g/mol |
IUPAC Name |
trifluoro(trifluoromethyl)silane |
InChI |
InChI=1S/CF6Si/c2-1(3,4)8(5,6)7 |
InChI Key |
WAPFXWLEIASTSV-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Si](F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Trimethyl Trifluoromethyl Silane
Evolution of Preparative Routes to Trimethyl(trifluoromethyl)silane
The preparative methods for trimethyl(trifluoromethyl)silane have evolved from early routes requiring harsh conditions and environmentally sensitive reagents to more efficient and sustainable strategies.
The initial synthesis of trimethyl(trifluoromethyl)silane was reported in 1984 by Ingo Ruppert and his colleagues. acs.org This pioneering method involved the reaction of a trifluoromethyl halide, specifically bromotrifluoromethane (B1217167) (CF₃Br), with trimethylsilyl (B98337) chloride ((CH₃)₃SiCl). chemicalbook.comacs.org The reaction is facilitated by a phosphorus(III) reagent, such as tris(diethylamino)phosphine (B1199214) (P(NEt₂)₃), which acts as a halogen acceptor. chemicalbook.comelectronicsandbooks.com
This reaction is typically carried out under an inert atmosphere and at low temperatures, ranging from -30 to -60°C. google.com While effective, these early methods presented challenges, including the use of toxic and labile phosphorus derivatives and the reliance on bromotrifluoromethane, an ozone-depleting substance. acs.orggoogle.com
Table 1: Early Synthetic Routes to Trimethyl(trifluoromethyl)silane
| Reactant 1 | Reactant 2 | Catalyst/Acceptor | Product | Reference |
| Bromotrifluoromethane (CF₃Br) | Trimethylsilyl Chloride ((CH₃)₃SiCl) | Tris(diethylamino)phosphine (P(NEt₂)₃) | Trimethyl(trifluoromethyl)silane | chemicalbook.comacs.org |
| Trifluoromethyl Iodide (CF₃I) | Trimethylsilyl Chloride ((CH₃)₃SiCl) | Hexaethylphosphorotriamide | Trimethyl(trifluoromethyl)silane | google.com |
Subsequent advancements focused on replacing the phosphorus-based reagents and moving away from ozone-depleting precursors. Metal-mediated reductive strategies emerged as a significant alternative. One such method involves the reaction of bromotrifluoromethane with trimethylsilyl chloride in the presence of aluminum metal in N-methylpyrrolidone. google.com
A landmark development in this area was reported in 1989 by G. K. Surya Prakash, George A. Olah, and their team. acs.org Their approach utilized fluoroform (CHF₃), a readily available and non-ozone-depleting industrial byproduct, as the trifluoromethyl source. acs.orgnih.gov The reaction proceeds by treating fluoroform with a strong, non-nucleophilic base, such as potassium hexamethyldisilazide (KHMDS), to deprotonate the fluoroform, generating the trifluoromethide anion ([CF₃]⁻) in situ. wikipedia.orgacs.org This anion then reacts with trimethylsilyl chloride to yield trimethyl(trifluoromethyl)silane in high yields (around 80%). acs.org This method represented a significant step forward by avoiding the use of trifluoromethyl halides. acs.org
Further refinements of this metal-mediated approach include one-pot procedures. For instance, metallic potassium can be reacted with styrene (B11656) and hexamethyldisiloxane (B120664) in toluene (B28343) to generate potassium hexamethyldisilazide. google.com Subsequently, passing fluoroform through this mixture in the presence of trimethylsilyl chloride yields the desired product, streamlining the process. google.com
Table 2: Metal-Mediated Synthetic Routes to Trimethyl(trifluoromethyl)silane
| CF₃ Source | Silyl (B83357) Source | Base/Metal | Solvent | Key Feature | Reference |
| Bromotrifluoromethane | Trimethylsilyl Chloride | Aluminum | N-methylpyrrolidone | Avoids phosphorus reagents | google.com |
| Fluoroform (CHF₃) | Trimethylsilyl Chloride | Potassium Hexamethyldisilazide (KHMDS) | Diethyl Ether | Avoids ozone-depleting precursors | acs.orgchemicalbook.com |
| Fluoroform (CHF₃) | Trimethylsilyl Chloride | Potassium Hexamethyldisilazide (generated in situ from Potassium metal) | Toluene | One-pot synthesis | google.com |
Considerations for Industrial Scale Production of Trimethyl(trifluoromethyl)silane
The transition from laboratory-scale synthesis to industrial production necessitates a thorough evaluation of economic viability and environmental impact.
The primary environmental concern with the early synthetic routes was the use of bromotrifluoromethane (CF₃Br), a Class I ozone-depleting substance with significant global warming potential. International agreements like the Montreal Protocol have heavily restricted the production and use of such compounds, making these early methods unsuitable for large-scale, sustainable production.
In contrast, the development of synthetic pathways utilizing fluoroform (CHF₃, also known as HFC-23) offers substantial environmental and economic advantages. nih.gov Fluoroform is an industrial byproduct of the synthesis of polytetrafluoroethylene (PTFE). nih.gov Rather than being released into the atmosphere, where it acts as a potent greenhouse gas, its use as a chemical feedstock provides a method for its valorization. nih.gov This approach not only prevents the release of a harmful gas but also transforms a waste product into a valuable chemical reagent. google.com
From an economic standpoint, fluoroform is a significantly cheaper and more readily available precursor than trifluoromethyl halides. nih.gov The methods developed by Prakash and others, which use fluoroform in conjunction with relatively inexpensive bases and silyl sources, present a more cost-effective and scalable route for the industrial production of trimethyl(trifluoromethyl)silane. acs.orgnih.gov Alternative methods, such as the fluorination of trimethyl(trichloromethyl)silane (B1229197) with agents like antimony trifluoride, have also been developed to avoid ozone-depleting gases and complex instrumentation, further expanding the options for industrial synthesis. google.comwipo.int
Mechanistic Elucidation of Trimethyl Trifluoromethyl Silane Reactivity
Fundamental Pathways of Anion-Initiated Trifluoromethyl Transfer from TMSCF3
The transfer of a trifluoromethyl (CF3) group from TMSCF3 to an electrophile, initiated by an anionic species, does not proceed through a single, straightforward mechanism. Instead, a dichotomy between two primary pathways has been the subject of extensive investigation: the pentacoordinate alkoxy-siliconate pathway and the trifluoromethyl carbanion (CF3−) pathway. acs.orgnih.gov
Investigation of the Pentacoordinate Alkoxy-Siliconate Pathway
Initially, a proposed mechanism involved the formation of a pentacoordinate alkoxy-siliconate intermediate. nih.gov In this model, an initiator anion (X⁻) attacks the silicon atom of TMSCF3, leading to the formation of a hypervalent silicon species. This intermediate was thought to then react with a carbonyl electrophile, delivering the CF3 group and generating the O-silylated product. nih.gov This pathway suggests a termolecular anionic chain reaction or a two-step process involving the siliconate as the key trifluoromethyl-transferring species. nih.gov
However, detailed kinetic and spectroscopic studies have challenged the role of the pentacoordinate siliconate as the direct nucleophile. acs.orgacs.org While the formation of pentacoordinate bis(trifluoromethyl)siliconate species has been observed, particularly at low temperatures, evidence suggests they act as reservoirs for the active trifluoromethylating agent rather than being active nucleophiles themselves. acs.orgnih.govacs.org These siliconates are often unstable at ambient temperatures, which is inconsistent with their proposed role as key intermediates in many reactions. ed.ac.uk
Deconvolution of the Trifluoromethyl Carbanion (CF3−) Pathway
A more nuanced understanding points towards a dissociative pathway where the pentacoordinate siliconate releases a "free" trifluoromethyl carbanion (CF3−). acs.org This CF3− anion is the actual nucleophile that attacks the electrophile. acs.orgwikipedia.org The generation of the CF3− anion has been detected at low temperatures through NMR spectroscopy. nih.gov This carbanion pathway is now widely accepted as the dominant mechanism for trifluoromethyl transfer from TMSCF3 in the presence of an anionic initiator. acs.orgnih.gov
Comprehensive Kinetic Studies of Trimethyl(trifluoromethyl)silane Reactions
The rate and outcome of TMSCF3 reactions are highly sensitive to various factors, including the nature of the initiator, the electrophile, and the stoichiometry of the reactants. acs.orgacs.org Kinetic studies have been instrumental in unraveling the complexities of these reactions.
Influences of Initiator Identity and Concentration
The addition of ligands that can sequester the counter-cation, such as 18-crown-6 (B118740) or crypt-222, can dramatically alter the reaction rate and selectivity, further highlighting the crucial role of the cation. acs.orgnih.gov
Effects of Electrophile and Reagent Stoichiometry
The nature of the electrophile significantly impacts the reaction rate. scispace.com The trifluoromethyl group is a strong electron-withdrawing group, which can activate adjacent electrophilic sites. scispace.com The stoichiometry of the reactants, specifically the ratio of the electrophile to TMSCF3, also has a profound effect on the reaction kinetics. acs.org The reaction rate can be powerfully attenuated by the TMSCF3 reagent itself, which can act as a reversible inhibitor by sequestering the CF3− anion to form the less reactive bis(trifluoromethyl)siliconate. acs.orgwikipedia.org This means that the reaction can accelerate as the TMSCF3 is consumed, especially when it is the sub-stoichiometric reagent. acs.org
Analysis of Competing Side Reactions
Several side reactions can compete with the desired trifluoromethylation. acs.org One common side product is fluoroform (CF3H), which can be generated through the reaction of TMSCF3 with adventitious water or by protonation of the CF3− carbanion by the α-C-H of a ketone electrophile. acs.orgnih.gov The latter process leads to the formation of a silyl (B83357) enol ether as a byproduct. nih.govresearchgate.net
Another potential side reaction involves the generation of difluorocarbene (:CF2) from TMSCF3. cas.cnfluorine1.ru This can lead to the formation of difluorocyclopropanes from alkenes or other products derived from carbene chemistry. fluorine1.ru In some cases, particularly with certain salicylates, a cascade of reactions can occur, leading to the formation of α,α-difluoro-3-coumaranones. acs.org The relative rates of these competing pathways are influenced by factors such as the silyl group on the reagent (e.g., TMS vs. TES or TIPS), with bulkier silyl groups favoring different side reactions. acs.orgnih.gov
Advanced Computational and Theoretical Analyses of TMSCF3 Mechanisms
The elucidation of the intricate reaction mechanisms of trimethyl(trifluoromethyl)silane (TMSCF3) has been significantly advanced through the application of sophisticated computational and theoretical methods. These approaches provide deep insights into reaction pathways, transition states, and the energetics of intermediate species that are often difficult or impossible to observe experimentally. By modeling the electronic structure and energy landscapes of reacting systems, researchers can dissect the nuanced interplay of factors governing the reactivity of TMSCF3.
Application of Density Functional Theory (DFT) in Reaction Profiling
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the mechanisms of chemical reactions involving TMSCF3. rsc.orgyoutube.com DFT allows for the calculation of the electronic structure of molecules and provides a means to explore the potential energy surfaces of reactions, thereby identifying stable intermediates and transition states. rsc.orgresearchgate.net This theoretical framework is instrumental in rationalizing experimentally observed phenomena and in predicting the feasibility of proposed mechanistic pathways. researchgate.net
In the context of TMSCF3 reactivity, DFT calculations have been pivotal in analyzing the anion-initiated trifluoromethylation of carbonyl compounds. nih.govacs.org Kinetic studies are often complemented and guided by DFT analysis of proposed intermediates. nih.govacs.org For instance, DFT has been employed to investigate the dichotomy between a direct nucleophilic attack of a pentacoordinate siliconate intermediate and a pathway involving a discrete trifluoromethyl anion (CF3-). nih.gov These calculations help to rationalize why pentacoordinate siliconate intermediates are often unable to directly transfer a trifluoromethyl group as a nucleophile. nih.govresearchgate.net
Experimental Validation through Kinetic Isotope Effects (KIEs) and Linear Free Energy Relationships (LFER)
Computational models, while powerful, require experimental validation to ensure their accuracy and relevance to the actual chemical system. Kinetic Isotope Effects (KIEs) and Linear Free Energy Relationships (LFERs) are two fundamental experimental techniques used to probe reaction mechanisms and validate theoretical findings for TMSCF3 reactions. nih.govacs.org
Kinetic Isotope Effects (KIEs) measure the change in reaction rate upon isotopic substitution at a specific atomic position. researchgate.netnih.gov The magnitude of the KIE can provide crucial information about bond-breaking or bond-forming events in the rate-determining step of a reaction. researchgate.net For example, in the reaction of TMSCF3 with ketones, the measurement of carbon-13 (¹³C) and deuterium (B1214612) (²H) KIEs has been instrumental. A study on the anion-initiated reaction of TMSCF3 with acetophenone (B1666503) derivatives revealed a very low ¹³C KIE, suggesting that the carbon-carbon bond formation is not the sole rate-determining step. acs.org Furthermore, deuterium labeling at the α-position of a ketone substrate (d₃-2) led to the formation of CF₃D, indicating a proton transfer event and providing evidence for a competing enolization pathway. acs.org
| Isotope Label | KIE Value | Mechanistic Implication |
| ¹³CO-2 | Low | C-C bond formation is not the sole rate-determining step. acs.org |
| aryl-d₄-2 | kH/kD = 1.1 | Small secondary KIE. acs.org |
| CD₃-2 | kH/kD = 0.9 | Inverse secondary KIE. acs.org |
| α-C–H vs α-C–D | kH/kD = 6.1 | Significant primary KIE, indicating C-H bond cleavage in the enolization pathway. nih.gov |
Linear Free Energy Relationships (LFERs) correlate the rate constants of a series of reactions with an equilibrium constant or another set of rate constants. libretexts.orgnih.gov This relationship is often expressed through equations like the Hammett or Grunwald-Winstein equations. mdpi.comresearchgate.net LFERs are used to understand the influence of electronic effects of substituents on the reaction rate, which in turn provides insight into the nature of the transition state. libretexts.orgresearchgate.net For TMSCF3 reactions, LFER studies have been conducted by varying substituents on the aromatic ring of ketone substrates. nih.gov The correlation of reaction rates with parameters like the Hammett substituent constants (σ) can reveal the extent of charge development in the transition state, helping to distinguish between different proposed mechanisms. nih.govnih.gov A linear plot with a significant slope (ρ value) would indicate substantial charge buildup or depletion at the reaction center in the transition state, consistent with certain mechanistic steps being rate-limiting. researchgate.net
In-situ Spectroscopic Methods for Mechanistic Investigations
To gain a real-time understanding of reaction mechanisms, chemists employ in-situ spectroscopic techniques. These methods allow for the direct observation and quantification of reactants, intermediates, products, and side-products as the reaction progresses, providing invaluable kinetic and structural information. kit.edunih.gov For the study of TMSCF3 reactivity, in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have proven to be particularly powerful. nih.gov
Stopped-flow techniques coupled with NMR and IR spectroscopy enable the monitoring of very fast reactions, often on the millisecond timescale. nih.gov This has been critical in studying the anion-initiated trifluoromethylation by TMSCF3, where some reactions are complete within seconds. nih.gov By acquiring spectra at rapid intervals, a detailed temporal concentration profile of all involved species can be constructed.
In-situ ¹⁹F NMR spectroscopy is especially well-suited for these reactions due to the presence of the CF₃ group. It allows for simultaneous monitoring of the consumption of TMSCF3 and the formation of the trifluoromethylated product. acs.org These studies have revealed a nuanced kinetic landscape, showing that the reaction orders with respect to the initiator, substrate, and TMSCF3 can vary significantly and that TMSCF3 itself can act as an inhibitor of the reaction. nih.govacs.org Furthermore, in-situ NMR has been crucial in identifying and characterizing side-products, such as fluoroform (CF₃H) and silyl enol ethers, which point to competing reaction pathways. acs.org For example, the observation of CF₃H (and not CF₃D when the reaction is run in d₈-THF) confirms that its formation is linked to proton abstraction from the ketone substrate rather than the solvent. acs.org
In-situ IR spectroscopy complements NMR by providing information about the carbonyl stretching frequencies of the ketone substrate and the formation of the alkoxide product. nih.gov The combination of these in-situ methods provides a comprehensive, real-time view of the reaction, allowing researchers to unravel complex mechanistic networks, identify key intermediates, and determine the factors that control reaction rates and selectivity. nih.govacs.org
Nucleophilic Trifluoromethylation Catalyzed by Trimethyl Trifluoromethyl Silane
Diverse Catalytic Systems for TMSCF₃-Mediated Trifluoromethylation
The activation of the silicon-carbon bond in TMSCF₃ can be achieved through a variety of catalytic methods, ranging from simple fluoride (B91410) ions to complex organocatalytic and metal-based systems. The choice of catalyst can influence reaction rates, substrate scope, and stereoselectivity.
Fluoride ions are the most common and historically significant activators for TMSCF₃. wikipedia.orgacs.org Their high affinity for silicon drives the formation of a stable Si-F bond, liberating the trifluoromethide anion for nucleophilic attack. organic-chemistry.org Sources of fluoride can be either soluble or insoluble salts.
In 1989, it was reported that TMSCF₃ can react with aldehydes and ketones in the presence of catalytic amounts of potassium fluoride (KF). nih.goved.ac.uk Shortly thereafter, a more efficient process using a soluble source, tetrabutylammonium (B224687) fluoride (TBAF), was developed. organic-chemistry.orged.ac.ukacs.org TBAF remains a widely used initiator due to its solubility in common organic solvents like tetrahydrofuran (B95107) (THF), allowing the reactions to proceed under mild, homogeneous conditions. organic-chemistry.org Other fluoride sources such as cesium fluoride (CsF) and tetramethylammonium (B1211777) fluoride (TMAF) are also effective. semanticscholar.orgorganic-chemistry.org CsF, for instance, has proven particularly effective for the trifluoromethylation of enones. organic-chemistry.org The general mechanism is believed to involve the fluoride ion attacking the silicon atom of TMSCF₃, generating a pentacoordinate siliconate intermediate which then delivers the CF₃ group to the electrophile. organic-chemistry.org
Table 1: Examples of Fluoride Ion-Based Catalysts for Trifluoromethylation of Carbonyls
| Catalyst | Substrate Example | Solvent | Yield | Reference |
| TBAF | Cyclohexanone | THF | 80% | wikipedia.org |
| KF | Benzaldehyde | THF | High Yield | nih.gov |
| CsF | trans-Chalcone | DME | 96% | organic-chemistry.org |
| TMAF | Aromatic Aldehydes | DMF | High Yield | semanticscholar.org |
Yields are for the corresponding trifluoromethylated alcohol after workup.
The field of asymmetric organocatalysis has provided elegant solutions for the enantioselective trifluoromethylation of carbonyl compounds using TMSCF₃. Chiral Lewis bases and phase-transfer catalysts derived from natural products, such as Cinchona alkaloids, have been successfully employed. These catalysts can activate TMSCF₃ while simultaneously creating a chiral environment around the substrate, thus controlling the stereochemical outcome of the reaction.
For instance, chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids, in combination with an activator like KF or NaH, have been shown to catalyze the asymmetric trifluoromethylation of ketones and aldehydes with good to excellent enantioselectivity. nih.gov N-heterocyclic carbenes (NHCs) have also been explored as organocatalysts, offering a method for selective trifluoromethylation of aldehydes over ketones. semanticscholar.org More recently, peptoid-based catalysts containing amine N-oxide moieties have been investigated as tunable scaffolds for developing catalysts for the enantioselective trifluoromethylation of ketones and enones. acs.org
To circumvent the use of fluoride ions, which can sometimes be problematic due to their basicity or moisture sensitivity, alternative metal-free initiators have been developed. Anhydrous alkali metal carbonates and phosphates, such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄), have been found to be efficient catalysts for the trifluoromethylation of aldehydes and ketones with TMSCF₃, particularly in polar aprotic solvents like dimethylformamide (DMF). acs.orgresearchgate.netnih.gov
These reactions proceed under very mild conditions and are notable for avoiding the need for strictly anhydrous conditions often required with fluoride catalysts. nih.gov The proposed mechanism suggests that these oxygen-centered nucleophiles activate TMSCF₃ in a manner similar to fluoride, leading to clean and high-yielding transformations. researchgate.netnih.gov This method has been successfully applied to the synthesis of aryl and heteroaryl trifluoromethyl ketones from the corresponding aldehydes in a two-step, one-pot process involving trifluoromethylation followed by oxidation. researchgate.net
A broad range of other catalytic systems based on Lewis bases and metal complexes have been explored. Neutral Lewis bases such as phosphines, arsines, and amines can activate TMSCF₃, although these reactions are generally slower and less efficient than those using anionic initiators. semanticscholar.org Amine N-oxides, however, have been shown to be effective catalysts in DMF. researchgate.netnih.gov
Lewis acids have also been employed to activate the carbonyl substrate towards nucleophilic attack. For example, titanium(IV) alkoxides can catalyze the trifluoromethylation of aldehydes. semanticscholar.org Furthermore, transition metal complexes have been utilized in novel trifluoromethylation reactions. While many of these involve oxidative addition or transmetalation pathways distinct from simple nucleophilic activation, some systems use TMSCF₃ as the ultimate source of the CF₃ group. For instance, silver-mediated C-H trifluoromethylation of arenes has been achieved using a combination of a silver salt (AgOTf) and KF to activate TMSCF₃. nih.gov Similarly, copper and palladium-catalyzed reactions have been developed for the trifluoromethylation of aryl halides and boronic acids. nih.govacs.org
Broad Substrate Scope in TMSCF₃-Mediated Reactions
The diverse catalytic systems available for TMSCF₃ activation have enabled the trifluoromethylation of a vast array of substrates. Carbonyl compounds, in particular, are excellent electrophiles for this reaction, leading to valuable trifluoromethylated alcohols and their derivatives.
The nucleophilic trifluoromethylation of carbonyl compounds is one of the most widely used applications of TMSCF₃. The reaction typically proceeds via a 1,2-addition across the C=O bond to form a silyl (B83357) ether intermediate, which is then hydrolyzed upon aqueous workup to yield the corresponding trifluoromethyl carbinol. organic-chemistry.orgresearchgate.net
Aldehydes and Ketones: Both aliphatic and aromatic aldehydes and ketones are suitable substrates. organic-chemistry.orgnih.gov Aldehydes are generally more reactive than ketones, a difference that can be exploited for chemoselective trifluoromethylation. semanticscholar.orgacs.org The reaction tolerates a wide range of functional groups and has been applied to sterically hindered ketones. organic-chemistry.org
Enones: α,β-Unsaturated ketones (enones) can undergo trifluoromethylation with TMSCF₃. While 1,4-conjugate addition can be a competing pathway with other nucleophiles, the reaction with TMSCF₃ under fluoride or carbonate catalysis predominantly yields the 1,2-addition product, the α-trifluoromethyl allylic alcohol, in high yields. organic-chemistry.orgorganic-chemistry.org For instance, trans-chalcone reacts with TMSCF₃ in the presence of catalytic CsF to give the corresponding trifluoromethylated allylic alcohol in over 90% yield after hydrolysis. organic-chemistry.org
α-Keto Amides: The trifluoromethylation of α-keto amides provides access to α-trifluoromethyl-α-hydroxy amides, which are valuable building blocks. Recently, a novel samarium-promoted deoxygenative trifluoromethylation/silylation of amides has been reported, showcasing the versatility of TMSCF₃ in creating complex α-CF₃-amines. acs.org While this is not a direct nucleophilic addition to a keto-amide, it highlights the expanding chemistry of TMSCF₃ with amide-containing substrates.
Table 2: Substrate Scope in TMSCF₃-Mediated Trifluoromethylation of Carbonyls
| Substrate Class | Specific Example | Catalyst System | Product Type | Isolated Yield | Reference |
| Aromatic Aldehyde | 2-Naphthaldehyde | Ti(OiPr)₄ | Trifluoromethyl carbinol | 96% | semanticscholar.org |
| Aromatic Ketone | 4-Fluoroacetophenone | TBAF | Trifluoromethyl carbinol | High Yield | nih.gov |
| Aliphatic Ketone | Cyclohexanone | TBAF | Trifluoromethyl carbinol | 80% | wikipedia.org |
| Enone | trans-Chalcone | CsF / DME | α-Trifluoromethyl allylic alcohol | >90% | organic-chemistry.org |
| Cyclic Enone | 2-Cyclohexen-1-one | CsF / DME | α-Trifluoromethyl allylic alcohol | 92% | organic-chemistry.org |
| Aldehyde | Aryl Aldehydes | K₂CO₃ / DMF | Trifluoromethyl carbinol | Excellent | researchgate.net |
Yields are for the final alcohol product after hydrolysis of the intermediate silyl ether.
Introduction of the CF3 Group to Imines and Related Electrophiles
The introduction of a trifluoromethyl (CF3) group to imines and similar electrophilic compounds is a significant transformation in organic synthesis, leading to the formation of α-trifluoromethylamines. These products are of considerable interest in the development of pharmaceuticals and agrochemicals. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is a key reagent in these reactions. researchgate.netsigmaaldrich.com
The nucleophilic trifluoromethylation of imines often requires activation. For instance, N-alkylimines can undergo trifluoromethylation with TMSCF3 under relatively strong acidic conditions to produce the corresponding α-trifluoromethylamines. researchgate.net Similarly, chiral N-tert-butanesulfinylimines, which are activated by the adjacent sulfinyl group, react with TMSCF3 to yield trifluoromethylated products with high diastereoselectivity under mild conditions. researchgate.net
Nitrones, which are N-oxide analogues of imines, also serve as effective substrates for trifluoromethylation. The reaction of (Trifluoromethyl)trimethylsilane with nitrones, initiated by potassium t-butoxide, yields α-(trifluoromethyl)hydroxylamines protected as O-trimethylsilyl ethers. acs.org This reaction is particularly effective with α,N-diaryl nitrones and tolerates a variety of substituents on the aryl groups. acs.org Subsequent deprotection or hydrogenation of these adducts can lead to α-(trifluoromethyl)hydroxylamines or α-(trifluoromethyl)amines, respectively. acs.org
Furthermore, azomethine imines have been successfully trifluoromethylated in a catalytic and enantioselective manner, highlighting the versatility of this methodology. nih.govnih.gov The reaction conditions can be tailored to achieve high yields and stereoselectivity, making it a valuable tool for creating complex chiral molecules. nih.govosaka-u.ac.jp
Below is a table summarizing the trifluoromethylation of various imines and related electrophiles:
| Electrophile | Reagent | Catalyst/Initiator | Product | Key Features |
|---|---|---|---|---|
| N-Alkyl-imines | TMSCF3 | Strong Acid | α-Trifluoromethylamines | Acidic conditions required. researchgate.net |
| N-tert-Butanesulfinylimines | TMSCF3 | - | α-Trifluoromethylamines | High diastereoselectivity. researchgate.net |
| α,N-Diaryl nitrones | TMSCF3 | Potassium t-butoxide | O-trimethylsilyl-α-(trifluoromethyl)hydroxylamines | Good for diaryl nitrones. acs.org |
Reactions with Activated Alkenes and Cyclic Sulfates
Trifluoro(trifluoromethyl)silane and its derivatives, like TMSCF3, are effective reagents for the introduction of the trifluoromethyl group to activated alkenes through conjugate addition, also known as Michael addition. researchgate.netresearchgate.net This reaction is particularly useful for α,β-unsaturated carbonyl compounds, such as enones. While 1,2-addition to the carbonyl group is a competing pathway, conditions can be optimized to favor the 1,4-addition product. researchgate.netorganic-chemistry.org
For instance, the reaction of trans-enones with TMSCF3 in the presence of a catalytic amount of cesium fluoride (CsF) leads to the formation of trans-α-trifluoromethyl silyl ethers in high yields. organic-chemistry.org Subsequent hydrolysis of these ethers provides the corresponding trans-α-trifluoromethyl allylic alcohols. organic-chemistry.org The choice of catalyst and solvent can significantly influence the regioselectivity of the addition.
While the primary focus of research has been on activated alkenes, the reactivity of trifluoromethylating agents with other electrophiles, such as cyclic sulfates, represents an area of potential synthetic utility. The ring-opening of cyclic sulfates by nucleophiles is a known synthetic strategy, and the trifluoromethyl anion generated from CF3SiF3 or its derivatives could theoretically act as the nucleophile in such a reaction. However, specific examples of the reaction of this compound with cyclic sulfates are not extensively detailed in the provided search results.
The following table outlines the reaction with activated alkenes:
| Substrate | Reagent | Catalyst | Product Type | Key Features |
|---|---|---|---|---|
| trans-Enones | TMSCF3 | CsF | trans-α-Trifluoromethyl silyl ethers | High yield and selectivity for 1,2-addition. organic-chemistry.org |
Applications in Aromatic and Heterocyclic Functionalization
The direct trifluoromethylation of aromatic and heterocyclic compounds is a highly sought-after transformation in medicinal and materials chemistry due to the unique properties conferred by the CF3 group. nih.govresearchgate.net this compound and related reagents have emerged as valuable tools for this purpose, often operating through radical-mediated pathways.
Direct C-H trifluoromethylation of heterocycles offers a significant advantage by avoiding the need for pre-functionalized substrates. nih.govresearchgate.net A general procedure using a stable trifluoromethyl radical source has been developed that is effective for a wide range of electron-deficient and electron-rich heteroaromatic systems. nih.govresearchgate.net This method is operationally simple, proceeds at ambient temperature, and exhibits high functional group tolerance. nih.govresearchgate.net The regioselectivity of this C-H trifluoromethylation can sometimes be influenced by the choice of solvent. nih.govresearchgate.net
For aromatic compounds, methods for trifluoromethylation have been developed that utilize metal complexes and photoredox catalysis. princeton.edunih.gov Photoredox catalysis, in particular, provides a mild and operationally simple strategy for the direct trifluoromethylation of unactivated arenes and heteroarenes. princeton.edu This approach uses a photocatalyst, a trifluoromethyl source, and a light source (like a household light bulb) to generate trifluoromethyl radicals that can then react with the aromatic substrate. princeton.edu
Recent advancements have also demonstrated innovative approaches such as the deoxyfluoroalkylation/aromatization of cyclohexanones and cyclohexenones. chemrxiv.org This strategy involves a 1,2-addition of the Ruppert-Prakash reagent to the cyclic ketone, followed by aromatization to yield highly substituted trifluoromethyl arenes. chemrxiv.org This method provides access to complex Ar-CF3 compounds that are otherwise difficult to synthesize. chemrxiv.org
The table below summarizes key methods for aromatic and heterocyclic trifluoromethylation:
| Substrate Type | Method | Reagent/Catalyst | Key Features |
|---|---|---|---|
| Heterocycles | Innate C-H Trifluoromethylation | Stable CF3 radical source | Broad substrate scope, high functional group tolerance. nih.govresearchgate.net |
| Arenes and Heteroarenes | Photoredox Catalysis | Ru(phen)3Cl2, Triflyl chloride | Mild conditions, uses visible light. princeton.edu |
Enantioselective and Diastereoselective Trifluoromethylation Strategies
The development of stereoselective methods for introducing the trifluoromethyl group is crucial for the synthesis of chiral molecules with potential applications in pharmaceuticals and other life sciences. Both enantioselective and diastereoselective strategies have been successfully developed using trifluoromethylating agents like TMSCF3.
Chiral Ammonium Fluoride Catalysis for Asymmetric Induction
A significant breakthrough in enantioselective trifluoromethylation was the use of chiral quaternary ammonium fluorides as catalysts. osaka-u.ac.jpnih.gov These catalysts, often derived from cinchona alkaloids, can facilitate the asymmetric addition of TMSCF3 to various electrophiles, including aldehydes, ketones, and imines. nih.govosaka-u.ac.jp
The pioneering work in this area demonstrated that N-benzylated quaternary ammonium fluorides derived from cinchonine (B1669041) could catalyze the reaction between TMSCF3 and carbonyl compounds to produce optically active α-trifluoromethyl alcohols, albeit with low to moderate enantiomeric excess. osaka-u.ac.jp Subsequent research has focused on optimizing the catalyst structure to improve enantioselectivity. For example, linked cinchoninium bromides in combination with a fluoride source have been shown to achieve highly enantioselective trifluoromethylation of ketones. osaka-u.ac.jp
Cooperative catalysis, employing a combination of a copper fluoride complex and a quinidine-derived quaternary ammonium salt, has also proven effective for the enantioselective trifluoromethylation of aromatic aldehydes. nih.gov This dual-catalyst system leads to enhanced activity and enantioselectivity. nih.gov
The table below highlights some chiral catalysts used for asymmetric trifluoromethylation:
| Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Cinchonine-derived quaternary ammonium fluorides | Aldehydes, Ketones | α-Trifluoromethyl alcohols | Low to moderate osaka-u.ac.jp |
| Linked Cinchoninium Bromide/Me4NF | Ketones | α-Trifluoromethyl alcohols | High osaka-u.ac.jp |
Diastereoselective Control in Complex Substrates
Achieving diastereoselective trifluoromethylation is essential when creating molecules with multiple stereocenters. This can often be accomplished through substrate control, where the inherent chirality of the starting material directs the stereochemical outcome of the reaction.
A notable example is the diastereoselective trifluoromethylation of chiral N-tert-butanesulfinylimines. The sulfinyl group acts as a chiral auxiliary, effectively guiding the incoming trifluoromethyl group to one face of the imine, resulting in high diastereoselectivity. researchgate.net This method has been successfully applied to the synthesis of optically active α-trifluoromethylamines. researchgate.netresearchgate.net
Similarly, the trifluoromethylation of α-alkylated dioxanones has been reported to proceed with good yields and high diastereo- and enantiomeric excesses. sigmaaldrich.cn The resulting trifluoromethylated products can be further transformed into valuable building blocks like 2-trifluoromethyl-1,2,3-triols. sigmaaldrich.cn
Myoglobin-catalyzed transfer of a trifluoromethylcarbene to olefins has also been developed as a highly diastereo- and enantioselective method for synthesizing trifluoromethyl-substituted cyclopropanes. nih.gov This biocatalytic approach offers excellent control over the stereochemistry of the products. nih.gov
The following table summarizes examples of diastereoselective trifluoromethylation:
| Substrate | Reagent/Catalyst | Key Feature |
|---|---|---|
| Chiral N-tert-butanesulfinylimines | TMSCF3 | Substrate-controlled high diastereoselectivity. researchgate.net |
| α-Alkylated dioxanones | TMSCF3 | High diastereo- and enantiomeric excess. sigmaaldrich.cn |
Regiochemical Control in 1,2- and 1,4-Additions
In reactions involving α,β-unsaturated carbonyl compounds (enones), the trifluoromethyl nucleophile can add to either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). lumenlearning.comlibretexts.org Controlling the regioselectivity of this addition is a key challenge and is influenced by several factors, including the nature of the substrate, the nucleophile, the catalyst, and the reaction conditions. youtube.com
Generally, strong, "hard" nucleophiles tend to favor the faster, kinetically controlled 1,2-addition, while weaker, "soft" nucleophiles often lead to the thermodynamically more stable 1,4-addition product. youtube.com The trifluoromethyl anion, generated from reagents like TMSCF3, can exhibit variable reactivity.
In many reported cases of the reaction between TMSCF3 and enones, the 1,2-addition product is predominantly formed. researchgate.netorganic-chemistry.org For example, the CsF-catalyzed reaction of trans-enones with TMSCF3 yields α-trifluoromethyl silyl ethers, which are the result of 1,2-addition, in nearly quantitative yields. organic-chemistry.org
However, 1,4-addition can be achieved under certain conditions. The development of iron-catalyzed coupling of alkenes and enones through the generation of catalytic allyliron intermediates for 1,4-addition showcases a strategy to favor conjugate addition. nih.gov While this specific example does not involve a trifluoromethyl nucleophile, the principles of controlling regioselectivity are relevant. The choice of Lewis acids and bases can play a crucial role in directing the reaction towards either 1,2- or 1,4-addition.
The following table outlines the factors influencing the regioselectivity of addition to enones:
| Factor | Influence on Regioselectivity |
|---|---|
| Nucleophile | Strong, "hard" nucleophiles favor 1,2-addition. Weaker, "soft" nucleophiles favor 1,4-addition. youtube.com |
| Substrate | The structure of the enone can influence the accessibility of the carbonyl carbon and the β-carbon. youtube.com |
| Catalyst | Lewis acids can activate the carbonyl group, potentially favoring 1,2-addition, or the β-carbon, promoting 1,4-addition. nih.gov |
| Reaction Conditions | Temperature and solvent can affect the kinetic versus thermodynamic control of the reaction. |
Advanced Synthetic Transformations Utilizing Trimethyl Trifluoromethyl Silane
Synthesis of Trifluoromethylated Alcohols and Silylated Derivatives
The nucleophilic trifluoromethylation of carbonyl compounds using trimethyl(trifluoromethyl)silane is a cornerstone of its application, providing a direct route to trifluoromethylated alcohols and their protected silyl (B83357) ether derivatives. This transformation is highly efficient for both aldehydes and ketones. medchemexpress.comnih.gov
The reaction is typically initiated by a catalytic amount of a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), which attacks the silicon atom of trimethyl(trifluoromethyl)silane. medchemexpress.comorganic-chemistry.org This generates a hypervalent siliconate intermediate that releases the trifluoromethide anion. The anion then attacks the electrophilic carbonyl carbon, forming a trifluoromethylated alkoxide. This alkoxide is subsequently trapped by the trimethylsilyl (B98337) group, either from another molecule of the reagent or from the silylium (B1239981) species generated in the catalytic cycle, to yield the stable O-trimethylsilyl ether of the trifluoromethylated alcohol. wikipedia.org Subsequent acidic workup can then hydrolyze the silyl ether to afford the final trifluoromethylated alcohol. nih.govorganic-chemistry.org
A variety of catalysts have been developed to promote this reaction under mild conditions. researchgate.net Amine N-oxides, as well as carbonate and phosphate (B84403) salts, have proven to be effective catalysts, often in polar aprotic solvents like N,N-dimethylformamide (DMF), avoiding the need for strictly anhydrous conditions or fluoride initiators. researchgate.netsigmaaldrich.com For instance, the reaction of trans-enones with trimethyl(trifluoromethyl)silane in the presence of catalytic CsF yields α-trifluoromethyl silyl ethers, which upon hydrolysis produce trans-α-trifluoromethyl allylic alcohols in high yields. organic-chemistry.org
The general scheme for this reaction is as follows:
Step 1: Trifluoromethylation: An aldehyde or ketone reacts with trimethyl(trifluoromethyl)silane in the presence of a catalyst to form a trimethylsilyl-protected trifluoromethylated alcohol. researchgate.netsigmaaldrich.com
Step 2: Deprotection (optional): The resulting silyl ether can be hydrolyzed with aqueous acid to yield the corresponding trifluoromethylated alcohol. organic-chemistry.org
Table 1: Examples of Catalysts and Conditions for Trifluoromethylation of Carbonyls
| Carbonyl Substrate | Catalyst | Solvent | Product | Yield (%) | Reference |
| trans-Chalcone | CsF (catalytic) | DME | trans-α-Trifluoromethyl silyl ether | 96 | organic-chemistry.org |
| Aromatic Aldehydes | K2CO3 (catalytic) | DMF | TMS-protected trifluoromethylated alcohol | Excellent | researchgate.net |
| Aromatic Ketones | Amine N-oxide (catalytic) | DMF | TMS-protected trifluoromethylated alcohol | Excellent | researchgate.netsigmaaldrich.com |
| Cyclohexanone | TBAF (catalytic) | THF | 1-(Trifluoromethyl)cyclohexan-1-ol (after hydrolysis) | Good | nih.gov |
This table is generated based on data from the provided text and is for illustrative purposes.
Preparation of α-Trifluoromethyl Amines and their Derivatives
The synthesis of α-trifluoromethyl amines, a structural motif of growing importance in medicinal chemistry, can be effectively achieved using trimethyl(trifluoromethyl)silane. researchgate.net The general strategy involves the nucleophilic trifluoromethylation of imines or their precursors.
One common method involves the reaction of imines with trimethyl(trifluoromethyl)silane. organic-chemistry.org The reaction can be promoted by various catalysts, including a combination of P(t-Bu)3 and DMF. organic-chemistry.org Sulfonaldimines, including aromatic, aliphatic, and α,β-unsaturated variants, react efficiently with the reagent in the presence of tetrabutylammonium (triphenylsilyl)difluorosilicate (TBAT) to give the corresponding trifluoromethylated sulfonamides in good to excellent yields. organic-chemistry.org
Another powerful approach utilizes nitrones as substrates. Trimethyl(trifluoromethyl)silane reacts with nitrones, initiated by potassium t-butoxide, to form O-trimethylsilyl protected α-(trifluoromethyl)hydroxylamines. acs.org These adducts are versatile intermediates; catalytic hydrogenation can reduce them to the desired α-trifluoromethyl amines. acs.org This method works particularly well for α,N-diaryl nitrones. acs.org
A multi-step, one-pot synthesis starting from aldehydes or ketones has also been developed. This involves:
Condensation of the carbonyl compound with benzylamine (B48309) to form an imine.
In-situ trifluoromethylation of the imine with trimethyl(trifluoromethyl)silane under acidic conditions.
Palladium-mediated hydrogenation to remove the benzyl (B1604629) group, affording the primary α-trifluoromethyl amine. enamine.net
This sequence is high-yielding and often does not require chromatographic purification of the final products. enamine.net
Formation of Trifluoromethyl Ketones via Multi-Step Protocols
Trifluoromethyl ketones are valuable compounds, notably as potent enzyme inhibitors, due to the strong electron-withdrawing nature of the trifluoromethyl group. nih.govdurham.ac.uk Trimethyl(trifluoromethyl)silane is a key reagent in several multi-step protocols for their synthesis.
One direct method involves the reaction of carboxylic esters with trimethyl(trifluoromethyl)silane. This reaction, induced by a fluoride source like tetrabutylammonium fluoride in aprotic, nonpolar solvents, allows for the one-step synthesis of aliphatic and alicyclic trifluoromethyl ketones that were previously difficult to prepare. nih.gov
A more common and broadly applicable two-step protocol begins with the trifluoromethylation of an aldehyde, as described in section 5.1. durham.ac.uk
Aldehyde to Carbinol: An aldehyde is first reacted with trimethyl(trifluoromethyl)silane, typically using a fluoride initiator, to produce the corresponding trifluoromethyl carbinol (or its silyl ether). durham.ac.uk
Oxidation to Ketone: The resulting secondary alcohol is then oxidized to the trifluoromethyl ketone. This oxidation can be challenging as trifluoromethyl carbinols are resistant to oxidation. However, reagents like the Dess-Martin periodinane have proven effective for this transformation. durham.ac.uk
This two-step synthesis can be performed efficiently using polymer-supported reagents, which simplifies the work-up and purification process, avoiding the need for traditional chromatography. durham.ac.uk
Table 2: Two-Step Synthesis of Trifluoromethyl Ketones from Aldehydes
| Step | Reagents | Intermediate/Product | Notes | Reference |
| 1. Trifluoromethylation | Aldehyde, Trimethyl(trifluoromethyl)silane, Fluoride initiator | Trifluoromethyl carbinol | High yields and purity can be achieved. | durham.ac.uk |
| 2. Oxidation | Trifluoromethyl carbinol, Dess-Martin periodinane | Trifluoromethyl ketone | Carbinol is resistant to oxidation; specific oxidants are required. | durham.ac.uk |
This table is generated based on data from the provided text and is for illustrative purposes.
Construction of Trifluoromethylated Carbon Quaternary Stereocenters
The creation of chiral molecules containing a trifluoromethylated quaternary carbon center—a carbon atom bonded to four different non-hydrogen substituents, one of which is a CF3 group—is a significant challenge in synthetic chemistry. Such structures are of great interest for developing new pharmaceuticals and agrochemicals.
A highly diastereoselective method has been developed involving the addition of trimethyl(trifluoromethyl)silane to chiral 2-acyl-1,3-perhydrobenzoxazines. nih.gov This reaction proceeds with excellent diastereoselectivity, leading to the formation of quaternary trifluoromethyl alcohols. The chiral auxiliary (the perhydrobenzoxazine) can then be cleaved and further transformed to yield enantiomerically enriched trifluoromethylated 1,2-diols and 1,2-amino alcohols containing the desired quaternary stereocenter. nih.gov
While direct catalytic enantioselective methods for this transformation are still evolving, strategies using chiral auxiliaries provide a reliable route to these complex, sterically congested centers. nih.gov Other research has focused on asymmetric radical transformations using different trifluoromethylating agents to construct these centers, highlighting the ongoing effort in this area. nih.govresearchgate.net
Applications in Complex Medicinal and Agrochemical Lead Structure Synthesis
The introduction of a trifluoromethyl group can dramatically alter a molecule's physical and biological properties, including its lipophilicity, metabolic stability, and binding affinity. chemicalbook.comnih.gov Consequently, trimethyl(trifluoromethyl)silane is a crucial reagent in the synthesis of advanced lead structures for the pharmaceutical and agrochemical industries. chemimpex.comchemicalbook.com
In Medicinal Chemistry:
Enzyme Inhibitors: Trifluoromethyl ketones, synthesized using the reagent, are potent inhibitors of hydrolytic enzymes. durham.ac.uk For example, peptides incorporating a trifluoromethyl ketone group have shown inhibitory activity against the SARS-CoV protease. sigmaaldrich.cnsigmaaldrich.com
Androgen and Glucocorticoid Receptor Modulators: The reagent has been used in the synthesis of non-steroidal selective androgen receptor modulators (SARMs) that demonstrate anabolic activity in muscle and improve bone strength. sigmaaldrich.cnsigmaaldrich.com It has also been applied in creating selective glucocorticoid receptor modulators with antiproliferative activity. sigmaaldrich.com
Antiviral and Anti-inflammatory Agents: The CF3 group is a common feature in various drug candidates, including antiviral, anti-inflammatory, and antidepressant agents, and trimethyl(trifluoromethyl)silane provides a direct method for its incorporation. chemicalbook.com
In Agrochemical Chemistry:
Pesticides and Herbicides: Many modern pesticides, herbicides, and fungicides contain trifluoromethyl groups to enhance their efficacy and selectivity. chemicalbook.comnih.gov The synthesis of trifluoromethylpyridines, key intermediates for many crop-protection products, often relies on building blocks accessible through trifluoromethylation reactions. nih.gov
The synthesis of complex, chiral trifluoromethylated amino alcohols derived from natural monoterpenoids (like nopinone (B1589484) and verbanone) further illustrates the reagent's utility. mdpi.comnih.gov These compounds serve as valuable building blocks for new biologically active molecules. mdpi.comnih.gov
Interplay of Trimethyl Trifluoromethyl Silane Chemistry with Other Trifluoromethylation Modalities
Comparison with Electrophilic Trifluoromethylation Reagents
The most fundamental distinction in trifluoromethylation strategies lies in the electronic nature of the CF3 source. While Trifluoro(trifluoromethyl)silane is a premier nucleophilic reagent, a separate class of electrophilic reagents has been developed for complementary applications. tcichemicals.com
This compound (TMSCF3) acts as a trifluoromethide anion (CF3⁻) equivalent. wikipedia.org Its reaction mechanism requires an initiator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), which attacks the silicon atom to release the highly reactive CF3⁻ anion. wikipedia.orgwikipedia.org This nucleophilic species then readily attacks electrophilic substrates such as aldehydes and ketones. sigmaaldrich.comnih.gov
In contrast, electrophilic trifluoromethylating reagents function as a source of a trifluoromethyl cation (CF3⁺) equivalent. tcichemicals.comprinceton.edu These reagents are designed to react with nucleophiles. Prominent examples include hypervalent iodine(III)-CF3 compounds (e.g., Togni reagents) and S-(trifluoromethyl)diarylsulfonium salts (e.g., Umemoto reagents). tcichemicals.combeilstein-journals.orgbeilstein-journals.org These stable, crystalline solids are widely used for the trifluoromethylation of substrates like thiols, phosphines, β-ketoesters, and silyl (B83357) enol ethers. tcichemicals.combeilstein-journals.org
The development of electrophilic reagents lagged behind nucleophilic ones but has become essential for accessing trifluoromethylated compounds that are difficult to synthesize using nucleophilic methods. tcichemicals.com The choice between a nucleophilic reagent like TMSCF3 and an electrophilic one depends entirely on the nature of the substrate to be functionalized, making these two modalities highly complementary.
| Feature | This compound (TMSCF3) | Electrophilic CF3 Reagents (e.g., Togni, Umemoto Reagents) |
|---|---|---|
| Reagent Type | Nucleophilic | Electrophilic |
| Active Species | Trifluoromethide anion (CF3⁻) equivalent | Trifluoromethyl cation (CF3⁺) equivalent |
| Typical Substrates | Electrophiles (e.g., aldehydes, ketones, imines) sigmaaldrich.com | Nucleophiles (e.g., silyl enol ethers, thiols, β-ketoesters) tcichemicals.combeilstein-journals.org |
| Initiation | Requires a nucleophilic initiator (e.g., F⁻, alkoxide) wikipedia.orgsigmaaldrich.com | Often proceeds directly or with a catalyst/promoter |
| Physical State | Colorless liquid wikipedia.org | Often crystalline solids beilstein-journals.org |
Relationship to Radical Trifluoromethylation Approaches
A third major pathway for trifluoromethylation involves the trifluoromethyl radical (CF3•). wikipedia.orgrsc.org This approach is mechanistically distinct from the ionic pathways of both nucleophilic and electrophilic methods. Radical trifluoromethylation often succeeds with substrates that are incompatible with ionic conditions. Classic reagents for generating CF3• radicals include trifluoroiodomethane (CF3I) and sodium trifluoromethanesulfinate (the Langlois reagent), often in the presence of an initiator such as triethylborane (B153662) or an oxidant. wikipedia.orgbeilstein-journals.org
The relationship between TMSCF3 chemistry and radical processes has evolved. While traditionally viewed as a nucleophilic reagent, TMSCF3 has been integrated into modern radical-based transformations.
Visible-light photoredox catalysis has emerged as a powerful and mild technique for generating radical intermediates. researchgate.netprinceton.edu This strategy uses a photocatalyst that, upon excitation by light, can initiate a single-electron transfer (SET) to or from a reagent precursor to generate a radical species. princeton.edu This method has been successfully applied to trifluoromethylation, offering an alternative to harsh radical initiators. researchgate.net
In many photoredox systems, reagents like triflyl chloride or Umemoto reagents are used as the CF3 source. princeton.edu However, recent advances have demonstrated that this compound (TMSCF3) can also be employed in these radical processes. For instance, dual-catalytic systems combining a photocatalyst with a copper catalyst can achieve the trifluoromethylation of organobromides using TMSCF3 as the CF3 source. nih.gov In this metallaphotoredox process, a silyl radical is generated that facilitates halogen atom abstraction, ultimately leading to the formation of a C-CF3 bond via a copper-mediated reductive elimination. nih.gov This represents a significant expansion of the synthetic utility of TMSCF3 beyond its classical role as a nucleophile, bridging its chemistry with modern radical and photoredox methodologies.
| Feature | Description |
|---|---|
| Energy Source | Visible light (e.g., household fluorescent light bulb) princeton.edu |
| Catalyst | Photocatalyst (e.g., Ru(bpy)3Cl2, iridium complexes) princeton.eduprinceton.edu |
| CF3 Source Examples | Triflyl chloride, Togni/Umemoto reagents, TMSCF3 (in dual catalytic systems) princeton.edunih.gov |
| Key Advantages | Mild, room-temperature conditions; high functional group tolerance; operationally simple princeton.eduprinceton.edu |
Strategies for C-F Bond Functionalization of Trifluoromethyl Groups
The introduction of the CF3 group is often the primary goal, but a more recent and challenging field of study focuses on the selective transformation of the C-F bonds within an already installed trifluoromethyl group. rsc.orgrhhz.net The C-F bond is the strongest single bond in organic chemistry, making its selective activation a formidable task. rsc.org
This area of research is not about introducing the CF3 group but rather about using it as a synthetic handle for further molecular editing. rsc.org Strategies have been developed to selectively cleave one or two C-F bonds of a CF3 group to synthesize valuable partially fluorinated compounds, such as gem-difluoroalkenes or monofluoromethyl groups. rhhz.netsioc-journal.cn
These transformations can be achieved through various methods, including:
Nucleophilic Attack: In specific substrates like α-trifluoromethylstyrenes, a nucleophilic addition can be followed by fluoride elimination (an SN2'-type reaction) to yield a gem-difluoroalkene. rsc.orgsioc-journal.cn
Lewis Acid Promotion: Lewis acids can facilitate the defluorinative functionalization of trifluoromethylated compounds. rsc.org
Transition-Metal Catalysis: Transition metal complexes can mediate the cleavage and functionalization of C-F bonds. rsc.orgtcichemicals.com
Radical Processes: Single-electron transfer (SET) can initiate radical pathways for C-F bond functionalization. rsc.orgrhhz.net
While this compound is a reagent for installing the CF3 group, the compounds synthesized using it can potentially serve as substrates for these subsequent C-F functionalization reactions. This demonstrates a lifecycle approach to the trifluoromethyl group, where its initial introduction is followed by sophisticated modifications to fine-tune molecular structure and properties.
| Strategy | Typical Substrate | Transformation |
|---|---|---|
| Nucleophilic Addition-Elimination (SN2' type) | α-Trifluoromethylalkenes sioc-journal.cn | C(sp³)-CF3 → C(sp²)=CF2 |
| Acid-Promoted Defluorination | Trifluoromethyl alkenes sioc-journal.cn | Defluorinative Friedel-Crafts arylation |
| Transition-Metal Catalysis | Trifluoromethylated aromatics and alkyls rsc.org | Selective C-F cleavage and cross-coupling |
| Radical Intermediates | Various CF3-containing compounds rhhz.net | Defluorinative functionalization via radical pathways |
Emerging Research Frontiers and Future Perspectives in Trimethyl Trifluoromethyl Silane Chemistry
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The activation of trimethyl(trifluoromethyl)silane (TMSCF3) typically requires a catalytic amount of an initiator, traditionally a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). sigmaaldrich.com However, the quest for milder conditions, lower catalyst loadings, and enhanced selectivity has driven the development of novel catalytic systems.
Recent advancements include the use of various nucleophilic catalysts beyond fluoride ions. sigmaaldrich.com Amine N-oxides, as well as carbonate and phosphate (B84403) salts, have proven to be effective catalysts for the trifluoromethylation of aldehydes and ketones, often proceeding under very mild conditions and avoiding the need for strictly anhydrous environments. sigmaaldrich.comresearchgate.net Potassium alkoxides have also been identified as highly active catalysts, enabling high yields with catalyst loadings as low as 0.01-0.1 mol%. researchgate.net
Furthermore, transition metal catalysis is expanding the scope of TMSCF3 reactions. chemicalbook.com For instance, copper-catalyzed reactions have been developed for the trifluoromethylation of various substrates. researchgate.netnih.gov A significant breakthrough is the use of dual copper-photoredox catalysis, which enables the cross-coupling of TMSCF3 with a broad range of aryl and alkyl bromides under mild, light-mediated conditions. nih.gov This metallaphotoredox system utilizes a silyl-radical-mediated pathway, overcoming the limitations of traditional copper-catalyzed methods that often require high temperatures and specific substrates. nih.gov
| Catalyst System | Substrate Class | Key Advantages |
| Amine N-Oxides, Carbonates, Phosphates | Aldehydes, Ketones | Mild conditions, avoids fluoride initiators, tolerates moisture. sigmaaldrich.comresearchgate.net |
| Potassium Alkoxides | Aldehydes, Ketones | High activity, very low catalyst loading (0.01-0.1 mol%). researchgate.net |
| Copper/Photoredox (e.g., Ir(F-mppy)2(phen)) | Aryl & Alkyl Bromides | Mild conditions, broad substrate scope, uses a nucleophilic CF3 source. nih.gov |
| Cinchona Alkaloid Derivatives / TMAF | Aldehydes | Enantioselective trifluoromethylation with high ee's. sigmaaldrich.com |
Expansion of Substrate Diversity and Reaction Types
Research is continuously broadening the range of molecules that can be successfully trifluoromethylated using TMSCF3. Initially focused on aldehydes and ketones, the reagent's application now extends to a wide array of electrophiles. acs.orgsigmaaldrich.com
The substrate scope now includes:
Imines : Both N-activated and unactivated imines can be converted to trifluoromethylated amines. sigmaaldrich.comsigmaaldrich.com
Enones : Trans-enones react to form trans-α-trifluoromethyl allylic alcohols after hydrolysis. organic-chemistry.org
Allylsilanes : Photoredox catalysis enables the trifluoromethylation of allylsilanes to access allylic secondary CF3 products. nih.gov
Thioketones : The reaction with thioketones can lead to complex product mixtures through competing thiophilic and carbophilic addition of the CF3 anion. researchgate.net
Aryl Halides : As mentioned, metallaphotoredox catalysis has enabled the efficient trifluoromethylation of aryl bromides. nih.gov
Beyond simple nucleophilic addition, TMSCF3 is now used in more complex transformations. For example, it participates in cascade reactions, such as the trifluoromethylation/aryl migration/desulfonylation sequence to create α-aryl-β-trifluoromethyl amides. orientjchem.org It also serves as a precursor for other important reagents, including those used in electrophilic trifluoromethylation, highlighting its versatility. researchgate.net
Integration with Sustainable Chemical Processes
A significant trend in modern chemistry is the integration of synthetic methods with sustainable practices, and the chemistry of TMSCF3 is no exception. A major area of development is the use of photoredox catalysis, which harnesses visible light to drive chemical reactions under mild conditions. researchgate.net
The combination of TMSCF3 with photoredox catalysis has enabled reactions that were previously challenging. nih.gov For example, the trifluoromethylation of allylsilanes using a Ru(bpy)3Cl2 catalyst and visible light provides access to enantioenriched products not achievable with traditional copper catalysis. nih.gov Similarly, the dual catalytic system involving copper and an iridium-based photosensitizer allows for the perfluoroalkylation of organobromides at room temperature, representing a greener alternative to high-temperature cross-coupling methods. nih.gov These light-mediated processes often exhibit high efficiency and selectivity while minimizing energy consumption and waste. researchgate.net
The development of catalyst systems that operate in greener solvents or under catalyst-free, solvent-promoted conditions further contributes to the sustainability profile of TMSCF3 chemistry. researchgate.net
Continued Refinement of Mechanistic Understanding through Advanced Techniques
The precise mechanism of trifluoromethylation by TMSCF3 has been a subject of extensive study and debate. nih.gov Early proposals suggested a direct transfer of the CF3 group from a pentacoordinate siliconate intermediate. nih.gov However, recent advanced studies have provided a more nuanced picture.
Using techniques like stopped-flow Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, combined with kinetic analyses and density functional theory (DFT) calculations, researchers have deconvoluted the complex reaction pathways. nih.govacs.org These studies indicate that the reaction proceeds via the generation of a free trifluoromethyl anion (CF3−), rather than a direct transfer. acs.orgwikipedia.org The pentacoordinate siliconate species acts as a reservoir for the CF3− anion, and its formation can inhibit the reaction. wikipedia.org
Exploration of New Reactivity Modes and Synthetic Opportunities
While prized for nucleophilic trifluoromethylation, TMSCF3 possesses other reactivity modes that are being increasingly explored. One of the most significant is its role as a precursor to difluorocarbene (:CF2). fluorine1.rufluorine1.ru
Under certain conditions, particularly with Lewis acid activation, TMSCF3 can undergo a reaction that involves the cleavage of both a C-F and the Si-C bond, leading to the extrusion of difluorocarbene. fluorine1.rufluorine1.ru This reactivity has been harnessed for the difluorocyclopropanation of alkenes and alkynes. fluorine1.ru For instance, treating alkenes with TMSCF3 and a catalytic amount of an appropriate activator like tetrabutylammonium difluorotriphenylsiliconate or sodium iodide yields difluorocyclopropanes. fluorine1.rufluorine1.ru
This dual reactivity—as both a CF3− and a :CF2 source—opens up new synthetic possibilities and allows chemists to access a wider range of fluorinated molecules from a single, readily available reagent. acs.org The continued exploration of these unconventional reaction pathways is a key frontier, promising novel transformations and the synthesis of complex fluorinated structures. fluorine1.rufluorine1.ru
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Trifluoro(trifluoromethyl)silane (CF₃SiF₃) in laboratory settings?
- Methodological Answer : CF₃SiF₃ can be synthesized via the reaction of CF₃SiF₂I with elemental fluorine or iodine in controlled environments. The reaction proceeds with high yield (≥90%) at moderate temperatures (50–100°C), avoiding thermal decomposition pathways observed at higher temperatures (>78°C). Alternative routes include gas-phase reactions of perfluoroalkyl halides with silicon-copper alloys, though these require rigorous temperature control to prevent side reactions (e.g., formation of SiF₄ and perfluorocyclopropane) .
- Key Data :
| Synthesis Route | Conditions | Yield | Byproducts |
|---|---|---|---|
| CF₃SiF₂I + F₂/I₂ | 50–100°C | ≥90% | Minimal |
| Perfluoroalkyl halides + Si/Cu alloy | High temp. | Variable | SiF₄, C₂F₄, cyclo-C₃F₆ |
Q. What safety protocols are recommended for handling this compound during experiments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified face shields and safety glasses, chemically resistant gloves (e.g., nitrile), and full-body suits .
- Ventilation : Conduct reactions in fume hoods with negative pressure to mitigate inhalation risks (H335: May cause respiratory irritation) .
- First Aid : Immediate flushing of eyes/skin with water for 15+ minutes; consult a physician and provide SDS documentation (H319: Causes serious eye irritation) .
- Hazard Codes :
| Acute Toxicity | Eye Irritation | Skin Irritation |
|---|---|---|
| H225 (Flammable) | H319 | H315 |
Advanced Research Questions
Q. How does the thermal stability of CF₃SiF₃ influence its decomposition pathways and experimental design?
- Methodological Answer : CF₃SiF₃ decomposes exothermically above 78°C, producing SiF₄, C₂F₄, and cyclo-C₃F₆. Researchers must design experiments with temperature-controlled reactors (e.g., jacketed glass reactors) and real-time gas chromatography (GC) monitoring to track byproducts. Contradictions in earlier literature on synthesis routes (e.g., Si/Cu alloy methods) arise from unaccounted thermal lability, necessitating pre-experiment stability assays .
- Mitigation Strategies :
- Use adiabatic calorimetry to map decomposition thresholds.
- Optimize reaction stoichiometry to minimize residual CF₃SiF₃ in post-reaction mixtures.
Q. What are the key considerations in designing nucleophilic trifluoromethylation reactions using CF₃SiF₃?
- Methodological Answer : As a Ruppert–Prakash reagent, CF₃SiF₃ requires activation by fluoride ions (e.g., TBAT or CsF) to generate the trifluoromethyl anion (CF₃⁻). Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance ion dissociation.
- Substrate Compatibility : Electrophilic carbonyl compounds (aldehydes, ketones) yield β-trifluoromethyl alcohols, while enolizable substrates may require low temperatures (−20°C) to suppress side reactions .
- Case Study :
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde | CsF, THF, 25°C | PhCF₃CH₂OH | 85% |
| Cyclohexanone | TBAT, DMF, −20°C | (CF₃)C₆H₁₀OH | 72% |
Q. How can researchers address contradictions in reported reactivity of CF₃SiF₃ with unsaturated hydrocarbons?
- Methodological Answer : Discrepancies in hydrotrifluoromethylation outcomes (e.g., Markovnikov vs. anti-Markovnikov addition) stem from radical vs. ionic mechanisms. Advanced techniques include:
- Mechanistic Probes : Radical traps (TEMPO) or isotopic labeling (²H/¹³C) to distinguish pathways.
- Catalytic Systems : Cu(I)/ligand complexes favor ionic pathways, while photoredox catalysts promote radical intermediates .
Data Gaps and Future Directions
- Ecological Impact : No data exists on CF₃SiF₃'s bioaccumulation or soil mobility. Researchers should conduct OECD 301/302 biodegradability tests and QSAR modeling to assess environmental risks .
- Toxicological Profiling : Acute toxicity (H302: Harmful if swallowed) is documented, but chronic exposure studies (e.g., carcinogenicity) are lacking. Collaborative studies with regulatory bodies (e.g., EPA) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
